An In-depth Technical Guide to 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid
An In-depth Technical Guide to 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid, a key building block in the development of targeted protein degraders. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid is a white to off-white solid.[1] Its primary application is as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3]
Physicochemical Data
The following table summarizes the key physicochemical properties of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₉NO₄ | [3][4] |
| Molecular Weight | 265.31 g/mol | [3] |
| CAS Number | 132690-91-6 | [3][4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 148-158 °C | [5] |
| Boiling Point | 440.5 ± 38.0 °C (Predicted) | [4] |
| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 4.31 ± 0.10 (Predicted) | [4] |
| Storage Temperature | 2-8 °C | [4] |
Solubility
| Solvent | General Solubility | Source(s) |
| N,N-Dimethylformamide (DMF) | Soluble | [6] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | [6] |
| Dichloromethane (DCM) | Soluble | [6] |
| Dimethyl sulfoxide (DMSO) | Soluble | [6] |
| Ethanol | Soluble | |
| Water | Sparingly soluble |
Spectroscopic Data
The ¹H NMR spectrum of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid in CDCl₃ shows the following characteristic signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Source(s) |
| 7.83 | d, J = 8.25 Hz | 2H | Aromatic (protons ortho to -COOH) | [4] |
| 7.28 | d, J = 8.28 Hz | 2H | Aromatic (protons ortho to -CH₂CH₂NHBoc) | [4] |
| 6.84 | br t, J = 5.43 Hz | 1H | -NH- | [4] |
| 3.14 | q, J = 6.78 Hz | 2H | -CH₂-NHBoc | [4] |
| 2.74 | t, J = 7.44 Hz | 2H | Ar-CH₂- | [4] |
| 1.33 | s | 9H | -C(CH₃)₃ | [4] |
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300-2500 (broad) | Carboxylic acid | O-H stretch |
| ~1700 | Carboxylic acid | C=O stretch |
| ~1680 | Carbamate | C=O stretch |
| ~1610, ~1500 | Aromatic ring | C=C stretch |
| ~1520 | Carbamate | N-H bend |
| ~1160 | Carbamate | C-O stretch |
Role in Targeted Protein Degradation (PROTACs)
4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid is primarily utilized as a linker in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[7][8][9]
A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[7] The linker's length, composition, and attachment points are critical for the efficacy of the PROTAC, as they influence the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase.[1]
The general mechanism of action for a PROTAC is illustrated below.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis and analysis of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid. These are general procedures and may require optimization for specific laboratory conditions.
Synthesis of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid[4]
This synthesis involves the Boc-protection of the amino group of 4-(2-aminoethyl)benzoic acid.
Materials:
-
4-(2-aminoethyl)benzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1 M Sodium hydroxide (NaOH) aqueous solution
-
Ethyl acetate
-
10% aqueous citric acid solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
Dissolve 4-(2-aminoethyl)benzoic acid (1.0 eq) and di-tert-butyl dicarbonate (1.2 eq) in 1 M NaOH aqueous solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Upon completion of the reaction, add ethyl acetate and then acidify with a 10% aqueous citric acid solution, which should result in the formation of a white solid precipitate.
-
Separate the precipitate by filtration.
-
Extract the filtrate three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel using a gradient of 0% to 5% methanol in dichloromethane as the eluent to yield the final product.
The workflow for the synthesis and purification is illustrated in the following diagram.
Caption: Workflow for the synthesis of the target compound.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
The purity of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid can be assessed using reversed-phase HPLC. The following is a general method that can be adapted.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
Chromatographic Conditions (starting point for optimization):
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient, for example, from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
The general workflow for HPLC analysis is depicted below.
Caption: General workflow for HPLC purity analysis.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 4-(2-BOC-AMINOETHYL)BENZOIC ACID | 132690-91-6 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 9. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
